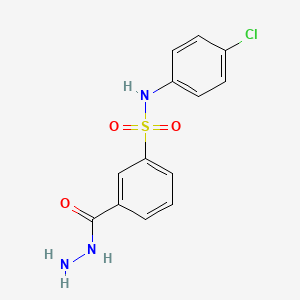![molecular formula C14H15N3O B2878622 N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide CAS No. 2411245-38-8](/img/structure/B2878622.png)
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene precursor.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the But-2-ynamide Moiety: This step involves the coupling of the pyrrolopyridine core with a but-2-ynamide derivative, which can be facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological properties.
Uniqueness
N-(2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-5-13(18)15-9-7-11-10(2)17-14-12(11)6-4-8-16-14/h4,6,8H,7,9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREMLKRZQFSRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C(NC2=C1C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
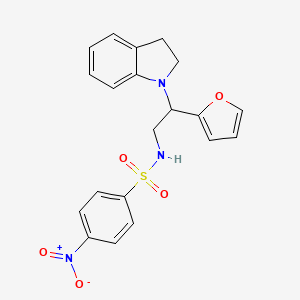
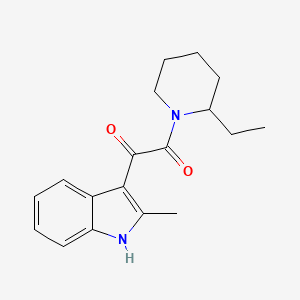
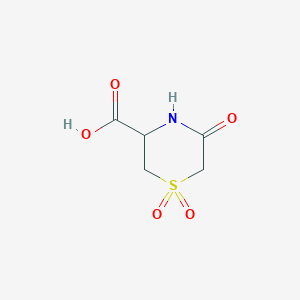
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)
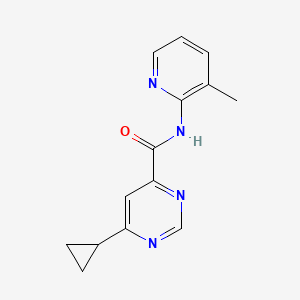
![4-(5-Chloro-1H-benzo[d]imidazol-2-yl)morpholine](/img/structure/B2878547.png)

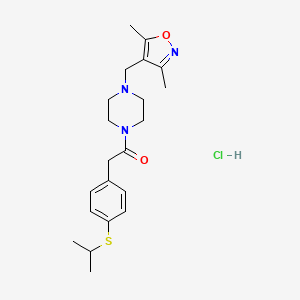
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
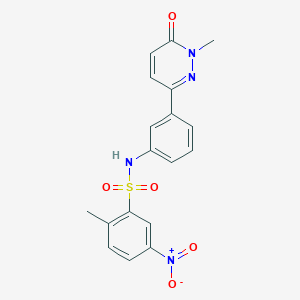
![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)
